molecular formula C4H4ClN3 B019991 2-Amino-4-chloropyrimidine CAS No. 3993-78-0

2-Amino-4-chloropyrimidine

Cat. No.: B019991
CAS No.: 3993-78-0
M. Wt: 129.55 g/mol
InChI Key: DBGFGNCFYUNXLD-UHFFFAOYSA-N
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Description

2-Amino-4-chloropyrimidine is an organic compound with the molecular formula C4H4ClN3. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is notable for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Biochemical Analysis

Biochemical Properties

2-Amino-4-chloropyrimidine is known to interact with various enzymes and proteins. It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is a substrate used in a palladium-catalyzed cyanation with zinc (II) cyanide . This interaction influences the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It is known for its stability and does not degrade easily

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, which could influence metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being researched.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It could interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-chloropyrimidine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloropyrimidine with ammonia. This reaction typically yields a mixture of this compound and its regioisomer, 2-chloro-4-aminopyrimidine . Another method involves the palladium-catalyzed cyanation of aryl and heteroaryl chlorides using zinc (II) cyanide .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The compound can be purified by sublimation in a vacuum or recrystallization from water .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-chloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

4-chloropyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-2-7-4(6)8-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGFGNCFYUNXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278978
Record name 2-Amino-4-chloropyrimidine
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Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3993-78-0
Record name 3993-78-0
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Record name 3993-78-0
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Record name 2-Amino-4-chloropyrimidine
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Record name 2-Amino-4-chloropyrimidine
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Synthesis routes and methods

Procedure details

To 2,4-Dichloropyrimidine (1.0 g, 6.7 mmol) was added 28% w/v ammonium hydroxide solution (20 mL). The mixture was stirred overnight at ambient temperature then concentrated in vacuo. The residue was dry loaded and purified by FCC eluting with 2-10% EtOH in CHCl3 to afford 2-amino-4-chloropyrimidine and 2-chloro-4-aminopyrimidine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical synthetic routes for producing 2-amino-4-chloropyrimidine?

A: this compound is typically synthesized through a two-step process. First, isocytosine undergoes a chlorination reaction to yield the intermediate this compound. [] Subsequently, this intermediate can be further modified, for example, through a methoxylation reaction to produce 2-amino-4-methoxypyrimidine. [] Another route involves reacting N-substituted cyclic amines with 2,4-dichloropyrimidine, though this method can also lead to the formation of the isomeric 4-amino-2-chloropyrimidine. []

Q2: How does the structure of this compound relate to its reactivity and applications in chemical synthesis?

A: The presence of both a chlorine atom and an amino group on the pyrimidine ring makes this compound a versatile building block in organic synthesis. The chlorine atom can be readily substituted by various nucleophiles, such as alkoxides [] or amines [], allowing for the introduction of diverse functionalities at the 4-position. Furthermore, the amino group at the 2-position can participate in coordination chemistry, enabling the formation of metal complexes, as demonstrated by its reaction with gold(III) complexes. []

Q3: What are the electrochemical properties of this compound?

A: Electrochemical studies reveal that this compound exhibits two polarographic waves in a pH range of 7.4-8.9. [] The first wave corresponds to the reductive dehalogenation of the molecule, leading to the formation of 2-aminopyrimidine. [] The second wave coincides with the single wave observed for 2-aminopyrimidine and is attributed to the reduction of the pyrimidine nucleus. [] This reductive dehalogenation has been explored using various electrode materials like lead, mercury, cadmium, and zinc, with cadmium demonstrating higher efficiency in producing 2-aminopyrimidine. []

Q4: Has this compound been explored in the development of antiviral agents?

A: Derivatives of this compound have been investigated for their antiviral potential. Specifically, 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, synthesized from this compound precursors, exhibited inhibitory activity against various DNA and RNA viruses, including herpesviruses, retroviruses, and HIV. [] Interestingly, the antiviral activity was predominantly observed with the O(6)-isomers, highlighting the importance of the specific substitution pattern on the pyrimidine ring for biological activity. []

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